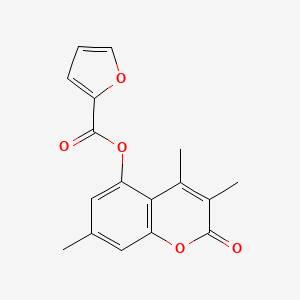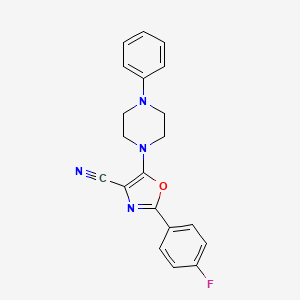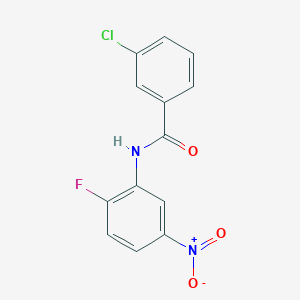
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as Br-BTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzothiadiazole derivatives and has a molecular formula of C14H8BrN3O.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to have anti-inflammatory, antioxidant, and anti-tumor properties. N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide in lab experiments include its high purity, low toxicity, and unique properties. However, the limitations include its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide derivatives with improved solubility and bioavailability is an area of interest for future research.
In conclusion, N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a promising compound with unique properties that has potential applications in various scientific fields. Its low toxicity profile, anti-inflammatory, antioxidant, and anti-tumor properties, and ability to improve glucose metabolism and insulin sensitivity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves the reaction of 4-bromoaniline with 2-aminothiophenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phosgene to form the final compound. The yield of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is around 60%, and the purity can be increased by recrystallization.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-11-12(7-8)17-19-16-11/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSMBZVYKXZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)



![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
